Home > Products > Screening Compounds P17920 > prostaglandin I3
prostaglandin I3 - 68794-57-0

prostaglandin I3

Catalog Number: EVT-1570694
CAS Number: 68794-57-0
Molecular Formula: C20H30O5
Molecular Weight: 350.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PGI3 is a prostanoid.
Source

Prostaglandin I3 is synthesized in the body from eicosapentaenoic acid, an omega-3 fatty acid found in fish oils and certain algae. It is produced via enzymatic conversion of prostaglandin H2 by prostaglandin I synthase, an enzyme that belongs to the cytochrome P-450 family .

Classification

Prostaglandin I3 is classified as a prostanoid, which is a subgroup of eicosanoids. Eicosanoids are signaling molecules that have diverse functions in the body and are derived from arachidonic acid or other polyunsaturated fatty acids.

Synthesis Analysis

Methods

The synthesis of prostaglandin I3 involves several complex multi-step processes. A common approach is chemoenzymatic synthesis, which combines chemical reactions with enzymatic steps to achieve high yields and selectivity. This method often utilizes dichloro-containing bicyclic ketones followed by stereoselective oxidation and reduction steps .

Technical Details

In industrial settings, biocatalysis is frequently employed due to its efficiency. Key transformations include regioselective p-phenylbenzoylation and stereoselective oxidation using Baeyer–Villiger monooxygenase. These methods allow for the selective formation of prostaglandin I3 from simpler precursors while minimizing unwanted by-products .

Molecular Structure Analysis

Structure

Prostaglandin I3 has a complex molecular structure characterized by a cyclopentane ring with multiple functional groups. Its chemical formula is C20H32O5, and it features hydroxyl groups and a keto group that contribute to its biological activity.

Data

The molecular weight of prostaglandin I3 is approximately 344.47 g/mol. The structural formula can be represented as follows:

C20H32O5\text{C}_{20}\text{H}_{32}\text{O}_{5}

This structure allows prostaglandin I3 to interact with specific receptors in the body, influencing various physiological processes.

Chemical Reactions Analysis

Reactions

Prostaglandin I3 undergoes several types of chemical reactions:

  • Reduction: Typically involves the addition of hydrogen atoms using reagents like sodium borohydride or through catalytic hydrogenation.
  • Substitution: Involves replacing one functional group with another using nucleophilic or electrophilic reagents.
  • Oxidation: Commonly performed using hydrogen peroxide or Baeyer–Villiger monooxygenase to yield hydroxylated or keto derivatives .

Technical Details

The specific conditions and reagents used in these reactions can significantly influence the products formed. For example, oxidation reactions can lead to various derivatives depending on the substrate used.

Mechanism of Action

Prostaglandin I3 exerts its biological effects primarily through binding to G-protein-coupled receptors on target cells. This binding activates intracellular signaling pathways that result in:

  • Vasodilation: Widening of blood vessels, which increases blood flow.
  • Inhibition of platelet aggregation: Reducing the likelihood of blood clot formation.

The primary receptor involved is the prostacyclin receptor, which mediates these effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Prostaglandin I3 is typically a colorless to pale yellow liquid.
  • Solubility: It is soluble in organic solvents but less soluble in water.

Chemical Properties

  • Stability: Prostaglandin I3 is sensitive to heat and light, which can lead to degradation.
  • Reactivity: It can undergo various chemical transformations depending on environmental conditions.

Relevant data indicate that prostaglandins generally have short half-lives in biological systems due to rapid metabolism .

Applications

Prostaglandin I3 has several scientific uses:

  • Cardiovascular Research: Due to its vasodilatory effects, it is studied for potential therapeutic applications in treating hypertension and other cardiovascular diseases.
  • Inflammation Studies: Its anti-inflammatory properties make it a candidate for research into treatments for inflammatory diseases.
  • Pharmacological Development: Prostaglandin analogs are being developed for various clinical applications, including pain management and reproductive health.
Biosynthesis and Metabolic Pathways of Prostaglandin I3

Precursor Substrates: Role of Eicosapentaenoic Acid (EPA) in PGI3 Synthesis

Eicosapentaenoic acid (EPA; C20:5 ω-3) serves as the exclusive biochemical precursor for prostaglandin I3 biosynthesis. This ω-3 polyunsaturated fatty acid undergoes specific enzymatic transformations to yield PGI3, distinguishing it from the arachidonic acid (AA)-derived PGI2. The landmark 1984 study by Fischer and Weber provided the first direct evidence of endogenous PGI3 formation in humans following dietary EPA intake. Their research demonstrated detectable levels of the major urinary metabolite of PGI3 in subjects consuming either cod liver oil (approximately 4 g EPA daily) or mackerel (providing 10-15 g EPA daily) [1] [4]. This finding confirmed the biochemical pathway proposed in earlier observational studies of Greenland Eskimos, whose traditional marine diet rich in EPA correlated with reduced cardiovascular morbidity and altered eicosanoid profiles [1] [4].

The structural distinction between PGI3 and PGI2 originates from EPA's pentaeonic structure (containing five double bonds) compared to AA's tetraenoic structure (four double bonds). This difference confers unique biochemical properties on the resulting prostanoid. EPA becomes incorporated into endothelial cell phospholipids where it serves as a substrate pool for enzymatic release and conversion. Human endothelial cells selectively incorporate EPA into membrane phospholipids, predominantly phosphatidylinositol and phosphatidylcholine, creating a reservoir for rapid mobilization upon enzymatic stimulation [3] [4].

Table 1: Fatty Acid Precursors for Prostacyclin Synthesis

Precursor Fatty AcidChemical DesignationProstacyclin ProductDouble BondsPrimary Dietary Sources
Arachidonic Acid (AA)C20:4 ω-6PGI24Meat, eggs, dairy
Eicosapentaenoic Acid (EPA)C20:5 ω-3PGI35Fatty fish, fish oil, algae
Docosatetraenoic AcidC22:4 ω-6Dihomo-PGI24Organ meats, fish

Enzymatic Conversion: Cyclooxygenase (COX) and Prostacyclin Synthase Isoforms

The transformation of EPA to PGI3 occurs through a two-step enzymatic cascade involving cyclooxygenase (COX) followed by prostacyclin synthase. COX enzymes (specifically the COX-2 isoform in humans) catalyze the bis-oxygenation reaction converting EPA to the unstable intermediate prostaglandin H3 (PGH3). This reaction involves the abstraction of a hydrogen atom from EPA, formation of a pentadienyl radical, and the addition of two oxygen molecules to form the endoperoxide hydroperoxide PGG3, subsequently reduced to PGH3 [3]. Prostacyclin synthase then isomerizes PGH3 to PGI3 through a cytochrome P450-mediated oxidation, preserving the characteristic pentaeonic structure of EPA in the final product [1] [3].

Notably, endothelial prostacyclin synthase demonstrates substrate promiscuity, efficiently converting both PGH2 (derived from AA) and PGH3 (derived from EPA) to their respective prostacyclins. However, comparative kinetics reveal differences in enzymatic efficiency. Research indicates that COX-2 exhibits higher affinity for EPA (Km ≈ 5 μM) compared to COX-1 (Km ≈ 20 μM), suggesting that vascular PGI3 synthesis primarily occurs via the inducible COX-2 isoform, especially during inflammatory conditions [3] [7].

A critical regulatory aspect involves peroxide tone modulation. Hydroperoxides produced through n-6 lipoxygenation pathways (15-HPETE from AA and 13-HPODE from linoleic acid) strongly potentiate PGI3 synthesis at concentrations up to 20 μM by stimulating cyclooxygenation of EPA. Higher concentrations (>50 μM), however, inhibit prostacyclin synthase activity, demonstrating a biphasic regulatory effect [7]. The reduced forms of these hydroperoxides (15-HETE and 13-HODE) lack this stimulatory capacity, highlighting the specific requirement for peroxide groups in enhancing PGI3 production [7].

Comparative Biosynthesis: PGI3 vs. PGI2 in Endothelial Cells

Human endothelial cells demonstrate differential metabolism when presented with AA versus EPA substrates. When incubated with EPA alone, endothelial production of PGI3 remains relatively low. However, co-incubation with AA strongly stimulates PGI3 synthesis (by 2-3 fold) while simultaneously decreasing PGI2 formation from AA. This paradoxical effect occurs because AA increases the peroxide tone necessary for efficient EPA cyclooxygenation. When the AA/EPA ratio exceeds 1, the inhibition of PGI2 formation by EPA is almost completely suppressed, while PGI3 production remains substantially elevated [2] [7].

The functional equivalence between PGI3 and PGI2 is particularly significant despite their structural differences. Both molecules bind with similar affinity to the IP receptor on platelets and vascular smooth muscle cells, activating adenylate cyclase and increasing intracellular cAMP levels. This common signaling pathway results in parallel biological effects: potent vasodilation, inhibition of platelet aggregation, and reduction of vascular smooth muscle proliferation. The discovery of PGI3 resolved the apparent paradox of how populations with high EPA intake maintained vascular homeostasis despite reduced PGI2 synthesis, as PGI3 provides compensatory prostacyclin activity [1] [3] [4].

Table 2: Comparative Properties of Prostacyclins PGI2 and PGI3

PropertyPGI2PGI3
PrecursorArachidonic acid (ω-6)Eicosapentaenoic acid (ω-3)
Receptor BindingHigh affinity for IP receptorHigh affinity for IP receptor
Platelet Aggregation InhibitionPotent inhibitionEqually potent inhibition
Half-Life in Circulation42 secondsApproximately 45 seconds
Major Urinary Metabolite6-keto-PGF6-keto-PGF
Vasodilatory CapacityStrongEquivalent

Influence of Dietary Fatty Acids on PGI3 Production

Dietary modulation of PGI3 production involves complex interactions between ω-3 and ω-6 fatty acids. Human studies demonstrate that EPA intake must reach a threshold concentration (approximately 4 grams daily) to elicit detectable PGI3 synthesis. The landmark study identified that subjects consuming cod liver oil (~4 g EPA/day) or mackerel (~10-15 g EPA/day) produced quantifiable urinary metabolites of PGI3 [1] [4]. This dietary EPA becomes incorporated into endothelial phospholipids within 3-5 days, displacing arachidonic acid and creating substrate pools for PGI3 synthesis [4].

The ratio of dietary AA to EPA critically determines PGI3 production efficiency. Higher AA/EPA ratios (≥1) substantially enhance PGI3 synthesis through peroxide-mediated mechanisms. This explains why populations consuming traditional marine diets with balanced ω-6/ω-3 ratios produce significant PGI3 despite lower absolute EPA intake compared to Western populations supplementing with fish oil but maintaining high AA consumption [2] [5]. Genetic polymorphisms in fatty acid desaturase enzymes (FADS1 and FADS2) also influence endogenous EPA production from α-linolenic acid, creating interindividual variation in PGI3 synthetic capacity independent of direct fish oil consumption [6].

Table 3: Dietary Impact on PGI3 Production

Dietary InterventionEPA IntakeDurationPGI3 Metabolite DetectionPhysiological Impact
Cod Liver Oil Supplementation~4 g/day5-7 daysPositive in urineReduced platelet aggregation
Mackerel Consumption~10-15 g/day3-5 daysPositive in urineAttenuated pressor response
High EPA Fish Oil>3 g/day>1 weekPositive in urineFavorable vascular reactivity
Low ω-6/High ω-3 Diet1-2 g/daySeveral weeksDetectable in plasmaImproved vascular homeostasis

The temporal dynamics of PGI3 induction following dietary modification reveal rapid onset. Studies measuring urinary 6-keto-PGF (the stable hydrolysis product of PGI3) show detectable levels within 72 hours of initiating high-EPA diets, with peak production occurring after 5-7 days of consistent intake [1] [4]. This rapid induction suggests the existence of regulatory mechanisms beyond simple substrate availability, possibly involving COX-2 induction and alterations in the phospholipase A2-mediated release of EPA from endothelial membranes [4] [5]. The identification of PGI3 as a significant contributor to the cardiovascular benefits associated with ω-3 fatty acid consumption provides a mechanistic explanation for the reduced cardiovascular mortality observed in populations with high fish consumption.

Properties

CAS Number

68794-57-0

Product Name

prostaglandin I3

IUPAC Name

(5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid

Molecular Formula

C20H30O5

Molecular Weight

350.4 g/mol

InChI

InChI=1S/C20H30O5/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22/h3-4,8,10-11,14,16-19,21-22H,2,5-7,9,12-13H2,1H3,(H,23,24)/b4-3-,11-10+,15-8-/t14-,16+,17+,18+,19-/m0/s1

InChI Key

NCYSTSFUYSFMEO-OBLTVXDOSA-N

SMILES

CCC=CCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)O2)O)O

Synonyms

PGI3
prostaglandin I3

Canonical SMILES

CCC=CCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)O2)O)O

Isomeric SMILES

CC/C=C\C[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)O)/O2)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.